molecular formula C8H10N2O2S B2475027 2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid CAS No. 876717-59-8

2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid

Cat. No.: B2475027
CAS No.: 876717-59-8
M. Wt: 198.24
InChI Key: QRTAVPJGMHSUIL-UHFFFAOYSA-N
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Description

2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid is an organic compound characterized by the presence of a pyrimidine ring substituted with a methyl group and a sulfanyl group, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiols or disulfides.

    Formation of the Propionic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can undergo reduction reactions, leading to partially or fully hydrogenated derivatives.

    Substitution: The methyl and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyrimidine ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 4-(4-Methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 3-(4-Methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid is unique due to its specific structural features, such as the combination of a pyrimidine ring with a sulfanyl group and a propionic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-5-3-4-9-8(10-5)13-6(2)7(11)12/h3-4,6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTAVPJGMHSUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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